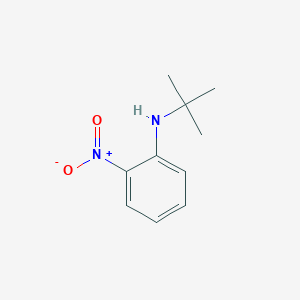

N-tert-Butyl-2-nitroaniline

描述

Significance within Contemporary Organic Chemistry

The importance of N-tert-Butyl-2-nitroaniline in modern organic chemistry is highlighted by its involvement in the development of innovative synthetic methodologies and the study of complex reaction mechanisms.

Advanced Synthetic Methods: Research into the synthesis of N-alkylated nitroanilines has led to the development of milder and more selective nitration techniques, moving beyond harsh classical methods that often result in undesirable byproducts. A significant advancement is the regioselective ring nitration of N-alkyl anilines using tert-butyl nitrite (B80452) (TBN). acs.org This method operates under catalyst- and acid-free conditions, efficiently yielding N-nitroso N-alkyl nitroanilines which can subsequently be converted to the desired N-alkyl nitroanilines. acs.orgleyan.com Such protocols are valued for their operational simplicity and compatibility with a wide range of substrates, representing a significant step forward in green and efficient synthesis. rsc.org

Mechanistic Studies: this compound and its analogues are pivotal in probing reaction pathways. Studies on protonated N-alkyl-2-nitroanilines using collisional activation in mass spectrometry have revealed unusual intramolecular oxidation reactions. nih.gov In these gas-phase reactions, an oxygen atom from the ortho-nitro group is transferred to the N-alkyl chain, leading to the elimination of molecules such as alkanoic acids. nih.gov These detailed mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, provide fundamental understanding of the reactivity of the nitro group and its proximity effects, which is crucial for designing new chemical transformations. nih.gov

Interdisciplinary Relevance in Chemical Sciences

The structural motifs present in this compound are found in molecules used across various disciplines of chemical science, underscoring its interdisciplinary importance. While research often focuses on its isomers or derivatives, the core structure is a key component for creating functional molecules.

Materials Science: Derivatives of N-tert-butyl-nitroaniline are investigated for applications in materials science. For example, related compounds like 4-bromo-N-(tert-butyl)-2-nitroaniline are used to synthesize materials for Organic Light-Emitting Diodes (OLEDs). smolecule.com The specific electronic properties conferred by the nitro and amino groups on the aromatic ring are crucial for developing emissive materials that contribute to the efficiency and stability of these devices. smolecule.com

Medicinal and Agrochemical Chemistry: Nitroaniline derivatives are significant intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.comchemicalbook.com The this compound scaffold is of interest in medicinal chemistry for the development of bioactive compounds. The nitro group can act as a bioisostere or be reduced to an amino group, which is a key functional group in a vast number of drug molecules. Similarly, in agrochemical research, this and related structures serve as precursors for creating new compounds aimed at crop protection. lookchem.com The compound's utility as a versatile building block allows for the synthesis of more complex molecules for biological screening. nih.gov

Interactive Data Tables

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound and its common isomer, 4-tert-Butyl-2-nitroaniline.

| Property | This compound | 4-tert-Butyl-2-nitroaniline |

| CAS Number | 28458-45-9 sigmaaldrich.com | 6310-19-6 nih.gov |

| Molecular Formula | C₁₀H₁₄N₂O₂ sigmaaldrich.com | C₁₀H₁₄N₂O₂ nih.gov |

| Molecular Weight | 194.23 g/mol | 194.23 g/mol nih.gov |

| Appearance | - | Yellow crystalline solid lookchem.com |

| Melting Point | - | 101-104 °C lookchem.com |

| Boiling Point | - | 302.8 °C at 760 mmHg lookchem.com |

| Density | - | 1.14 g/cm³ lookchem.com |

Data for this compound is limited in publicly accessible literature; data for the 4-tert-butyl isomer is provided for comparison.

Spectroscopic Research Data

| Spectroscopic Technique | Observed Features for N-Alkyl-2-Nitroanilines |

| ¹H NMR | Signals corresponding to aromatic protons, the N-H proton, and the protons of the tert-butyl group would be expected. The chemical shifts would be influenced by the electronic effects of the nitro and amino groups. nih.govsciencemadness.org |

| ¹³C NMR | Resonances for the aromatic carbons and the carbons of the tert-butyl group would be present, with chemical shifts indicating the electronic environment of each carbon atom. sciencemadness.org |

| IR Spectroscopy | Characteristic absorption bands would be observed for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and asymmetric/symmetric stretching of the N-O bonds in the nitro group. nih.gov |

| Mass Spectrometry (ESI) | The electrospray ionization (ESI) mass spectrum of the protonated molecule [M+H]⁺ is used to confirm the molecular weight. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, such as the elimination of alkanoic acids resulting from intramolecular oxygen transfer. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

N-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGVOOQGROZGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445003 | |

| Record name | N-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28458-45-9 | |

| Record name | N-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Tert Butyl 2 Nitroaniline and Its Analogues

Regioselective Nitration Strategies

The introduction of a nitro group onto an aromatic ring with high regioselectivity is a cornerstone of synthetic organic chemistry. For N-alkylated anilines, including N-tert-butylaniline, achieving ortho-nitration can be challenging due to the directing effects of the alkylamino group. However, several advanced strategies have been developed to overcome this, providing precise control over the position of nitration.

Utilizing tert-Butyl Nitrite (B80452) (TBN) in N-Alkylated Anilines

Tert-butyl nitrite (TBN) has emerged as a versatile and effective reagent for the regioselective ring nitration of N-alkyl anilines under mild conditions. nih.gov This method efficiently produces synthetically useful N-nitroso N-alkyl nitroanilines, which can subsequently be converted into N-alkyl phenylenediamines or N-alkyl nitroanilines. nih.govresearchgate.net The reactions are known to proceed with a broad range of substrates, offering excellent yields. nih.govresearchgate.net In the presence of dioxygen, N-nitroso anilines can act as a self-providing nitro group source for the direct nitration of N-alkylanilines, which circumvents the need for amine protection. researchgate.net

The process typically involves the reaction of an N-alkylaniline with TBN in a suitable solvent, such as acetonitrile. researchgate.net The reaction conditions are generally mild, making this method compatible with a variety of functional groups.

Table 1: TBN-Mediated Nitration of N-Alkyl Anilines

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| N-methylaniline | N-methyl-N-nitroso-4-nitroaniline | 95 | nih.gov |

| N-ethylaniline | N-ethyl-N-nitroso-4-nitroaniline | 94 | nih.gov |

| N-propylaniline | N-propyl-N-nitroso-4-nitroaniline | 92 | nih.gov |

Note: The table presents a selection of substrates and their corresponding product yields under TBN-mediated nitration conditions as reported in the literature.

Metal-Free and Acid-Free Nitration Protocols

A significant advancement in nitration chemistry is the development of metal-free and acid-free protocols, which offer a more environmentally benign approach. nih.govresearchgate.net TBN is a key reagent in many of these methods, promoting the synthesis of N-nitrosoanilines, nitroanilines, and N-nitroso-nitroanilines with good to excellent yields and chemoselectivity. rsc.org These reactions avoid the use of harsh acids and heavy metals, thus simplifying purification and reducing hazardous waste. rsc.org

The mechanism often involves the thermal homolysis of TBN, which generates an alkoxyl radical and nitric oxide. rsc.org This initiates a radical pathway that leads to the nitration of the aromatic ring. rsc.org Solvent choice can play a crucial role in controlling the chemoselectivity of these reactions, allowing for either N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines. rsc.org

Copper-Catalyzed C-H Nitration Pathways

Copper-catalyzed C-H nitration has become a powerful tool for the synthesis of nitroaromatic compounds. These methods often exhibit high regioselectivity and functional group tolerance. researchgate.netchemistryviews.org Copper catalysts, in combination with various nitrating agents including TBN, can facilitate the direct nitration of C-H bonds. rsc.org For instance, the remote C5-selective C-H nitration of indoline (B122111) derivatives has been achieved using a copper catalyst with TBN as the nitro source at room temperature under ambient air. rsc.org This highlights the potential for high regioselectivity in complex molecules. A practical copper-catalyzed direct nitration of protected anilines has also been developed using nitric acid as the nitrating agent, which is notable for its mild reaction conditions and broad substrate scope. researchgate.netchemistryviews.org

Cobalt-Catalyzed C-H Nitration Pathways

Cobalt catalysis has also been successfully applied to the nitration of aniline (B41778) derivatives. researchgate.net These methods can offer high yields and, in some cases, excellent regioselectivity for the ortho position. researchgate.net For example, the use of bismuth nitrate (B79036) pentahydrate in the presence of a cobalt catalyst has been shown to be effective for the ortho-nitration of anilines, with yields ranging from 50% to 96%. researchgate.net More recently, a cobalt-catalyzed alkene hydronitration has been developed for the preparation of tertiary nitro compounds, showcasing the versatility of cobalt in C-N bond formation. chemrxiv.org

Palladium-Catalyzed C-H Nitration Pathways

Palladium catalysis is well-established for its role in C-H activation and functionalization, including nitration. acs.org A notable strategy involves the use of a removable directing group to achieve highly ortho-selective C-H nitration of anilines. acs.org The pyrimidine (B1678525) group has been successfully employed for this purpose, leading to very good yields of the ortho-nitrated products, a transformation that is difficult to achieve through traditional methods. acs.org Mechanistic studies of palladium-catalyzed chelation-assisted ortho-nitration suggest a silver-mediated radical mechanism that may involve Pd(II/III) and/or Pd(II/IV) catalytic cycles. nih.gov

Amination and Alkylation Approaches

Alternative synthetic routes to N-tert-Butyl-2-nitroaniline involve amination and alkylation strategies. These methods focus on forming the C-N bond or introducing the tert-butyl group at a different stage of the synthesis.

A common industrial synthesis of 2-nitroaniline (B44862) involves the reaction of 2-nitrochlorobenzene with ammonia (B1221849). wikipedia.orgchempanda.com This nucleophilic aromatic substitution reaction provides a direct route to the 2-nitroaniline core structure.

The introduction of the tert-butyl group can be achieved through various alkylation methods. While direct nitration of N-tert-butylaniline is a common approach, the alkylation of 2-nitroaniline with a tert-butylating agent represents an alternative pathway. One potential method for the tert-butylation of anilines involves the use of isobutylene (B52900) in the presence of a suitable catalyst.

Another approach is the nitration of 2-tert-butylaniline. smolecule.com This method first constructs the N-tert-butylaniline scaffold, which is then subjected to nitration. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity for the 2-position on the aniline ring. smolecule.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tert-Butyl Nitrite (TBN) |

| N-methylaniline |

| N-ethylaniline |

| N-propylaniline |

| N-isopropylaniline |

| N-methyl-N-nitroso-4-nitroaniline |

| N-ethyl-N-nitroso-4-nitroaniline |

| N-propyl-N-nitroso-4-nitroaniline |

| N-isopropyl-N-nitroso-4-nitroaniline |

| 2-nitrochlorobenzene |

| Ammonia |

| 2-nitroaniline |

| Isobutylene |

| 2-tert-butylaniline |

| Bismuth nitrate pentahydrate |

N-tert-Butylation of Aromatic Amines

The introduction of a tert-butyl group onto the nitrogen atom of an aromatic amine is a critical step in the synthesis of this compound. This transformation can be challenging due to the steric hindrance of the tert-butyl group. Researchers have developed several methodologies to achieve this efficiently.

One convenient and direct method involves the reaction of the corresponding primary aromatic amine with isobutylene in the presence of a strong acid catalyst, such as hydrobromic acid (HBr), in an ethereal solvent like 1,4-dioxane. acs.org This approach generates the tert-butyl cation from isobutylene, which then alkylates the amine. The use of isobutylene is often preferred over tert-butyl alcohol as the cation source because it minimizes the amount of water in the system, which can otherwise negatively impact the reaction equilibrium. acs.org The reaction is typically carried out at elevated temperatures (90-110 °C) in a sealed vessel to contain the gaseous isobutylene. acs.org This method has been successfully applied to a variety of anilines, including those with electron-withdrawing groups like a nitro group, providing moderate to excellent yields. acs.org For instance, the N-tert-butylation of 4-nitroaniline (B120555) using this method at 110 °C for 18 hours resulted in an 80% yield. acs.org

A more recent advancement employs a copper-catalyzed approach under mild conditions. organic-chemistry.orgresearchgate.net This method utilizes tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. The reaction proceeds smoothly at room temperature in a nitromethane (B149229) solvent. organic-chemistry.org A key advantage of this protocol is its mildness, avoiding the harsh acidic conditions and high temperatures required by other methods. The reaction is particularly effective for anilines bearing electron-withdrawing substituents, which enhance both the reaction rate and the yield. organic-chemistry.org Computational studies suggest a mechanism where the copper catalyst coordinates to the tert-butylating agent, facilitating the release of a tert-butyl cation that is then attacked by the amine. organic-chemistry.org

| Method | tert-Butyl Source | Catalyst/Reagent | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Alkylation | Isobutylene | HBr (48% aq.) | 1,4-Dioxane | 90-110 °C | Direct, high-yielding for various substrates; requires high temperature and pressure. | acs.org |

| Copper-Catalyzed Alkylation | tert-Butyl 2,2,2-trichloroacetimidate | Cu(OTf)₂ | Nitromethane | Room Temp. | Mild conditions; effective for electron-poor anilines; avoids strong acids. | organic-chemistry.org |

Nucleophilic Substitution Reactions for Aniline Derivatization

Nucleophilic substitution reactions are fundamental to the synthesis of aniline derivatives, including the precursors for this compound. The nitrogen atom in aniline possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient centers. quora.com

A primary example of this reactivity is in nucleophilic aromatic substitution (SNAAr), a pathway used for synthesizing substituted anilines. chemistrysteps.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group, typically a halogen. tib.eu The synthesis of 2-nitroaniline, a direct precursor for N-tert-butylation, is commercially achieved through the reaction of 2-nitrochlorobenzene with ammonia. wikipedia.orgchemicalbook.com In this reaction, ammonia acts as the nucleophile, displacing the chloride ion from the activated aromatic ring. wikipedia.org This process is typically conducted under high temperature and pressure to overcome the energy barrier for the substitution. chemicalbook.com

The amino group of aniline itself can act as a nucleophile to attack various electrophiles, leading to a wide range of derivatized products. chemistrysteps.com While the direct nitration of aniline is complex and often leads to undesired byproducts and oxidation, derivatization through nucleophilic attack on other molecules is a more controlled process. libretexts.org The nucleophilic character of the aniline nitrogen is central to many derivatization strategies that precede the introduction of other functional groups onto the aromatic ring. chemistrysteps.comrsc.org

Protecting Group Strategies in Synthesis

In the multistep synthesis of complex molecules like this compound and its analogues, protecting groups are essential tools. They are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. semanticscholar.org

For aromatic amines, the amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org This high reactivity can be problematic, leading to over-reaction (e.g., poly-substitution) or undesired side reactions. For instance, the direct nitration of aniline with nitric and sulfuric acids is generally unsuccessful because the strongly acidic conditions protonate the amino group to form the anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position. chemistrysteps.com

To circumvent these issues, the amino group is often protected. A common strategy is the acetylation of the amine to form an acetanilide. libretexts.org This is achieved by reacting the aniline with an acetylating agent. The resulting amide group is still an ortho-, para-director but is significantly less activating than the free amino group. This moderation allows for controlled monosubstitution, such as nitration, to proceed in high yield, primarily at the para position. libretexts.org Following the desired substitution, the acetyl protecting group can be easily removed by acid- or base-catalyzed hydrolysis to regenerate the amino group. libretexts.org

Another widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. nih.govresearchgate.net It is valued for its stability under a variety of reaction conditions, including basic and nucleophilic environments, and its straightforward removal under mild acidic conditions. nih.gov The introduction of a Boc group onto an aniline derivative can be crucial for controlling subsequent synthetic steps. google.com The use of orthogonal protecting groups—groups that can be removed under different conditions—is a powerful strategy in complex syntheses, allowing for the selective deprotection and reaction of multiple functional groups within the same molecule.

| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Features | Reference |

|---|---|---|---|---|---|

| Acetyl (Ac) | -COCH₃ | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis | Moderates the activating effect of the amino group; directs ortho/para substitution. | libretexts.org |

| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acid (e.g., TFA) | Stable to bases and many nucleophiles; widely used in peptide and organic synthesis. | nih.govresearchgate.net |

| p-Toluenesulfonyl (Tosyl, Ts) | -SO₂C₆H₄CH₃ | Tosyl chloride (TsCl) | Strong acid or reducing agents | Provides good stability under harsh conditions. | researchgate.netgoogle.com |

Elucidation of Reaction Mechanisms

Mechanistic Investigations of Nitration Reactions

The introduction of a nitro group onto an N-alkyl aniline (B41778) ring, such as in the formation of N-tert-butyl-2-nitroaniline, can proceed through different mechanistic pathways, especially when mediated by reagents like tert-butyl nitrite (B80452) (TBN). These pathways often involve radical species and the formation of nitroso intermediates.

The use of tert-butyl nitrite (TBN) as a nitrating agent for N-alkyl anilines under mild conditions has been shown to involve radical pathways. acs.orgresearchgate.net TBN can serve as a source for both the nitrogen dioxide radical (•NO₂) and the tert-butoxy (B1229062) radical. sci-hub.se

A plausible mechanism initiates with the thermal homolytic cleavage of TBN, which generates a tert-butoxy radical and a nitric oxide (•NO) radical. rsc.org The highly reactive tert-butoxy radical can then abstract a hydrogen atom from the amino group of the N-alkylaniline, producing an amine radical. sci-hub.sersc.org Concurrently, the nitric oxide radical can be oxidized to the nitrogen dioxide radical. rsc.org The reaction culminates in the coupling of the aryl radical intermediate with the nitrogen dioxide radical to form the nitroaromatic product. sci-hub.sersc.org This process is often facilitated by the generation of aryl radicals from anilines via diazotization followed by the replacement of the diazo group. nih.govorganic-chemistry.org

Mechanistic studies on related systems, such as the nitration of alkenes with TBN, also support a radical pathway where an in-situ generated alkyl radical is trapped. iitg.ac.in The versatility of TBN as a radical initiator and nitrogen source is highlighted in various metal-free C-H functionalization reactions. organic-chemistry.orgiitg.ac.in For instance, in the nitration of aromatic sulfonamides, the catalytic cycle is believed to start with the homolysis of TBN, leading to a nitrogen-based radical on the sulfonamide that subsequently couples with •NO₂. rsc.org

An alternative or concurrent pathway to direct radical nitration involves the formation and subsequent transformation of N-nitroso compounds. researchgate.net Tert-butyl nitrite can act as an efficient promoter for the synthesis of N-nitrosoanilines and N-nitroso-nitroanilines. researchgate.netrsc.org

In this mechanism, the reaction between the N-alkylaniline and the nitrosating species derived from TBN leads to the formation of an N-nitroso intermediate (N-nitroso N-alkyl aniline). sci-hub.senih.gov This is followed by the substitution of a nitro group onto the aromatic ring. The resulting intermediate, a nitro-N-nitrosamine, is then subjected to denitrosation to yield the final N-alkyl nitroaniline product. sci-hub.se The denitrosation step is often accomplished using agents like hydrochloric acid in methanol. sci-hub.seresearchgate.net This protolytic denitrosation can be accelerated by the presence of nucleophiles. nih.gov

Solvent conditions can play a critical role in directing the reaction towards either N-dealkylation-N-nitrosation or C-nitration, demonstrating the delicate balance between these competing pathways. researchgate.netrsc.org The photolysis of N-nitroso-N-methylaniline has also been shown to produce ring-nitrated products, proceeding through an initial N-nitramine intermediate formed by N-N bond fission. acs.org

Intramolecular Oxidation and Rearrangement Mechanisms

Protonated N-alkyl-2-nitroanilines, including the N-butyl analogue of the target compound, are known to undergo unusual intramolecular oxidation and rearrangement reactions, particularly under conditions of collisional activation in mass spectrometry. nih.gov These gas-phase reactions provide insight into the inherent reactivity of the molecule.

The primary mechanism involves the transfer of an oxygen atom from the ortho-nitro group to the N-alkyl side chain. nih.gov DFT calculations on N-propyl-2-nitroaniline suggest that the process begins with the protonation of the nitro group. This is followed by an intramolecular oxygen transfer to a carbon atom on the alkyl chain, leading to the reduction of the nitro group. nih.gov This rearrangement facilitates the elimination of stable molecules such as carboxylic acids (containing the same number of carbons as the alkyl chain) or alcohols (with one less carbon). nih.gov For N-butyl-2-nitroaniline, the observed fragmentations correspond to the elimination of butanoic acid and propanol. nih.gov

Another significant rearrangement pathway observed in ortho-nitroaniline derivatives is the nitro-nitrite rearrangement (NNR). nih.govacs.org This process involves the transformation of the nitro group (-NO₂) into a nitrite group (-ONO), which can then lead to the loss of nitric oxide (NO). nih.govacs.orgacs.org Computational studies on the ortho-nitroaniline cation (ONA⁺) have detailed this pathway, which begins with the NNR to form a nitrite structure (nnr-ONA⁺) and subsequently dissociates to lose NO. nih.govacs.org Similar rearrangements have been noted for other substituted nitroaromatics, often catalyzed by acid. rsc.orgpublish.csiro.au

Catalytic Reaction Pathways and Intermediates

Catalysts, particularly those based on transition metals, can significantly influence the reaction pathways for the synthesis and transformation of this compound and related compounds. Copper catalysts have been employed for the C-H nitration of indoline (B122111) derivatives using tert-butyl nitrite, a reaction highly relevant to anilines. sci-hub.sersc.org These reactions are often highly regioselective and can proceed under mild, ambient conditions, suggesting the involvement of a radical pathway facilitated by the copper catalyst. rsc.org

In transformations of the parent compound, o-nitroaniline, multifunctional catalysts like Cu-Pd supported on alumina (B75360) have been used for the synthesis of benzimidazoles. researchgate.netacs.org The proposed mechanism involves several catalytic steps:

Dehydrogenation of an alcohol solvent (e.g., ethanol) on the catalyst surface to produce active hydrogen and an aldehyde. acs.org

In-situ hydrogenation of the nitro group of o-nitroaniline by the active hydrogen to form o-phenylenediamine (B120857). acs.org

Cyclization of the resulting o-phenylenediamine with the aldehyde, followed by dehydrogenation to yield the final benzimidazole (B57391) product. acs.org

While this describes a reaction of o-nitroaniline, it illustrates the types of catalytic intermediates (surface-adsorbed hydrogen, metal-bound substrates) that can be involved in reactions of the nitroaniline core. The use of catalysts can provide alternative, lower-energy pathways compared to uncatalyzed thermal reactions. organic-chemistry.org

Computational Mechanistic Studies

Density Functional Theory (DFT) and other computational methods have been invaluable in elucidating the complex reaction mechanisms of nitroanilines. scielo.br These studies provide detailed energy landscapes, identifying transition states and reaction intermediates that are often difficult to observe experimentally.

For the intramolecular oxidation of protonated N-alkyl-2-nitroanilines, DFT calculations (B3LYP) have confirmed the feasibility of the proposed oxygen-transfer mechanism. nih.gov The calculations mapped the potential energy surface, showing that protonation on the nitro group is the initial step, and they provided the relative enthalpies for the various intermediates and transition states leading to the elimination of carboxylic acids and alcohols. nih.gov

Table 1: Calculated Relative Enthalpies for Intermediates and Transition States in the Rearrangement of Protonated N-propyl-2-nitroaniline nih.gov (Data illustrates the computational approach to understanding the rearrangement of N-alkyl-2-nitroanilines)

| Species | Description | Relative Enthalpy (kJ/mol) |

| M1 | O-protonated reactant | 0 |

| TS1 | Transition state for H-transfer | 126 |

| M3 | Intermediate after H-transfer | 100 |

| TS2 | Transition state for O-transfer | 142 |

| M4 | Intermediate after O-transfer | 38 |

| TS4 | Transition state for acid elimination | 142 |

| M9 + Acid | Products (m/z 107) | -13 |

| TS5 | Transition state for alcohol elimination | 134 |

| M10 + H₂O + C₂H₄ | Products (m/z 135) | -50 |

Computational studies on the photodissociation and fragmentation of the ortho-nitroaniline cation (ONA⁺) have also provided significant mechanistic insights. nih.govacs.org Using CAM-B3LYP level of theory, researchers have calculated the energy barriers for three primary fragmentation pathways, confirming the high stability of the ONA⁺ cation. nih.gov

Table 2: Calculated Energy Barriers for Fragmentation Pathways of the ONA⁺ Cation nih.govacs.org

| Pathway | Description | Transition State | Energy Barrier (eV) |

| Direct Fragmentation | C-NO₂ bond cleavage | TS1a | 2.50 |

| Nitro-Nitrite Rearrangement (NNR) | Isomerization to nitrite, then NO loss | TS1b | 2.21 |

| Hydrogen Transfer | Intramolecular H-transfer from amino to nitro group | TS1c | 2.51 |

Furthermore, quantum chemical computations have been used to analyze the decomposition of nitroaniline anions, revealing a two-stage process involving an initial nitro-nitrite rearrangement followed by NO elimination, with the first step being rate-determining. acs.org These computational models provide a fundamental understanding of the electronic structure and reactivity that govern the chemical behavior of this compound and its analogues. researchgate.netresearchgate.net

Derivatives, Analogues, and Structural Modifications

Synthesis and Research of N-Alkyl Nitroaniline Derivatives

The synthesis of N-alkyl nitroanilines, including N-tert-Butyl-2-nitroaniline, can be achieved through several synthetic routes. These methods often start from corresponding anilines or nitroaryl halides and involve protection and deprotection steps. sci-hub.se One common approach is the reaction of a parent aniline (B41778) with an appropriate alkyl halide under mild conditions. researchgate.net Another established method involves the nucleophilic aromatic substitution (SNAr) reaction of a haloarene, such as 2-chloronitrobenzene, with an amine in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). researchgate.net

Recent advancements have introduced novel synthetic strategies. For instance, unprotected primary anilines, including 2-nitroaniline (B44862), can undergo N-alkylation with ortho-quinone methides in the presence of an acid catalyst. acs.org Furthermore, metal-free methods utilizing tert-butyl nitrite (B80452) (TBN) have been developed for the regioselective ring nitration of N-alkyl anilines, which can then be converted to the desired N-alkyl nitroaniline derivatives. sci-hub.seresearchgate.net

Research into N-alkyl-2-nitroanilines has uncovered interesting chemical behaviors. Studies using mass spectrometry have shown that protonated N-alkyl-2-nitroanilines undergo unusual intramolecular oxidation of the alkyl side chain upon collisional activation. nih.gov This process involves the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to the elimination of molecules such as carboxylic acids. nih.gov For example, the radical cation of N-ethyl-2-nitroaniline, generated by electron ionization, eliminates a molecule of acetic acid. nih.gov The basicity of these compounds has also been a subject of study, with research indicating that N-monoalkylation affects the pKa of nitroanilinium ions due to a combination of inductive and solvation effects. rsc.org

| Starting Material | Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Parent Aniline | Alkyl Halide | N-Alkyl Nitroanilines | A general method for N-alkylation. researchgate.net | researchgate.net |

| 2-Chloronitrobenzene | Amines, DBU | N-Substituted-2-nitroanilines | Yields are reported to be good to excellent (75-90%). researchgate.net | researchgate.net |

| N-Alkyl Anilines | tert-Butyl Nitrite (TBN) | N-Nitroso N-Alkyl Nitroanilines | Can be converted to N-alkyl nitroanilines using HCl/MeOH. sci-hub.se | sci-hub.se |

| 2-Nitroaniline | ortho-Quinone Methides, Acid | N-Alkylated 2-nitroaniline | Demonstrates good reactivity for primary unprotected anilines. acs.org | acs.org |

Functional Group Interconversions of Nitroanilines

The nitro and amino groups of nitroanilines are key sites for functional group interconversions, opening pathways to a diverse range of compounds. fiveable.meresearchgate.net A primary transformation is the reduction of the nitro group to an amine, which significantly alters the molecule's properties and reactivity. fiveable.me This conversion is fundamental in the synthesis of various dyes and pharmaceuticals. fiveable.me For instance, the nitro group of tert-butyl (2-nitrophenyl) carbamate (B1207046) can be reduced to an amino group using reagents like iron(III) chloride and hydrazine (B178648) hydrate. nih.gov

Conversely, the amino group can participate in various reactions. A notable transformation is the base-induced cyclization of N-alkyl-2-nitroaniline derivatives to form benzimidazole (B57391) N-oxides. cdnsciencepub.comresearchgate.net This reaction typically occurs by heating the N-alkyl-2-nitroaniline derivative with a base like sodium hydroxide (B78521) in a solvent system such as aqueous 1,4-dioxane. cdnsciencepub.comresearchgate.netgrafiati.com The success of this cyclization can be influenced by substituents on both the aromatic ring and the amino group. cdnsciencepub.comresearchgate.net

Under strong acidic conditions, such as in concentrated sulfuric acid at elevated temperatures, some substituted 2-nitroanilines can undergo rearrangement, which appears to involve a 1,3-migration of the 2-nitro group. rsc.org

| Starting Compound Type | Reaction | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkyl-2-nitroaniline | Cyclization | NaOH, 1,4-dioxane–water, reflux | Benzimidazole N-oxide | cdnsciencepub.comresearchgate.net |

| tert-Butyl (2-nitrophenyl) carbamate | Nitro Reduction | FeCl₃, N₂H₄·H₂O, Methanol, reflux | tert-Butyl (2-aminophenyl) carbamate | nih.gov |

| Substituted 2-nitroaniline | Rearrangement | Concentrated H₂SO₄, 110 °C | Rearranged nitroaniline | rsc.org |

Halogenated and Substituted this compound Analogues

The introduction of halogen atoms and other substituents onto the aromatic ring of this compound yields a class of valuable analogues. These compounds are often synthesized as intermediates for more complex molecules in fields like materials science and biochemistry. smolecule.com

The synthesis of halogenated derivatives often involves a multi-step process. For example, 4-bromo-N-(tert-butyl)-2-nitroaniline can be prepared by first brominating 4-tert-butylaniline (B146146) and then nitrating the resulting compound. smolecule.com The steric hindrance from the tert-butyl group combined with the reactivity of the bromine atom makes such compounds useful synthetic intermediates. smolecule.com Similarly, N-tert-butyl-4-chloro-2-nitroaniline is another known halogenated analogue.

More complex substituted analogues can be prepared using modern coupling reactions. The Buchwald–Hartwig reaction, for instance, has been employed to couple 1-bromo-2-nitrobenzene (B46134) derivatives with substituted anilines to create a series of bis(2-nitrophenyl)amine (B107571) derivatives. acs.org This methodology has been used to synthesize compounds like N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline. acs.org Additionally, dinitro analogues such as 4-tert-butyl-N-sec-butyl-2,6-dinitroaniline have been synthesized and investigated for various applications. google.com

| Compound Name | Molecular Formula | Key Structural Features | Synthetic Route Highlight | Reference |

|---|---|---|---|---|

| 4-Bromo-N-(tert-butyl)-2-nitroaniline | C₁₀H₁₃BrN₂O₂ | Bromo group at position 4 | Bromination followed by nitration of 4-tert-butylaniline. smolecule.com | smolecule.com |

| N-tert-Butyl-4-chloro-2-nitroaniline | Not specified | Chloro group at position 4 | A substituted aniline derivative. | |

| N-(5-(tert-Butyl)-2-nitrophenyl)-5-isobutoxy-4-methoxy-2-nitroaniline | Not specified | Complex diarylamine structure | Synthesized via Buchwald–Hartwig coupling. acs.org | acs.org |

| 4-tert-Butyl-N-sec-butyl-2,6-dinitroaniline | Not specified | Two nitro groups, sec-butyl on amine | Synthesized from p-tert-butylphenol via nitration. google.com | google.com |

Carbamate and Other Protected Derivatives

The amino group of 2-nitroaniline and its derivatives is often protected during multi-step syntheses to prevent unwanted side reactions. nih.gov The most common protecting group is the tert-butoxycarbonyl (Boc) group, which forms a carbamate. nih.govsci-hub.se The resulting N-Boc protected compounds are stable under various conditions but can be easily deprotected under mild acidic conditions. sci-hub.se

The synthesis of tert-butyl (2-nitrophenyl) carbamate, a key protected derivative, is typically achieved through a nucleophilic addition reaction between 2-nitroaniline and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This reaction can be performed under solvent- and catalyst-free conditions, making it an environmentally benign process. sci-hub.se This protection strategy is widely applicable to both aliphatic and aromatic amines and is highly chemoselective, generally resulting in the mono-N-Boc protected product without O-Boc protection if hydroxyl groups are present. sci-hub.se

This protection method has been applied to various substituted nitroanilines. For example, 5-bromo-2-nitroaniline (B184017) can be Boc-protected before the subsequent reduction of its nitro group. beilstein-journals.org Similarly, complex analogues like 5-(Cyclohex-1-en-1-yl)-2-nitroaniline are also available in their N-Boc protected forms. parchem.comapolloscientific.co.uk The carbamate functional group itself can be synthesized through various methods, including the reaction of amines with CO₂ and halides or via a Curtius rearrangement of an acyl azide (B81097) intermediate. organic-chemistry.org

| Derivative Type | Protecting Group | Synthetic Reagent | Example Compound | Reference |

|---|---|---|---|---|

| Carbamate | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butyl (2-nitrophenyl) carbamate | nih.gov |

| Carbamate | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butyl (2-amino-5-bromophenyl)carbamate (from protected nitroaniline) | beilstein-journals.org |

| Carbamate | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected | parchem.com |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For N-tert-Butyl-2-nitroaniline, both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence for its structural integrity by mapping the chemical environment of each unique proton and carbon atom.

In ¹H NMR, the large tert-butyl group would produce a prominent singlet, integrating to nine protons, in the upfield aliphatic region. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet due to quadrupole broadening and potential hydrogen bonding. The four protons on the aromatic ring would present as a complex multiplet system in the downfield region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the electron-donating N-tert-butylamino group.

In ¹³C NMR spectroscopy, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The tert-butyl group would show two signals: one for the three equivalent methyl carbons and one for the quaternary carbon. The remaining six signals would correspond to the carbons of the nitro-substituted benzene (B151609) ring.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-(CH₃)₃) | Upfield (e.g., ~1.3-1.5) | Singlet (s) | 9H |

| Amine (N-H) | Mid-field, variable (e.g., ~4-6) | Broad Singlet (br s) | 1H |

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| tert-Butyl (-C (CH₃)₃) | Aliphatic region |

| tert-Butyl (-C(CH₃ )₃) | Aliphatic region |

| Aromatic (C-NO₂) | Highly deshielded aromatic region |

| Aromatic (C-N) | Deshielded aromatic region |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule through their unique vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H, C-H, and N-O bonds.

The most prominent features would be the strong, sharp absorption bands of the nitro group (NO₂), specifically the asymmetric and symmetric stretching vibrations. The N-H stretch of the secondary amine would be visible as a distinct peak. Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl group would be present, along with C=C stretching bands for the benzene ring.

Table 3: Key Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | ~3300-3500 | Medium |

| Alkyl C-H | C-H Stretch | ~2850-3000 | Medium-Strong |

| Aromatic C-H | C-H Stretch | ~3000-3100 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | ~1500-1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1330-1370 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.23 g/mol ).

A characteristic and often highly abundant fragment would result from the loss of a methyl group (CH₃) from the tert-butyl group to form a stable carbocation at [M-15]⁺. Another significant fragmentation pathway would involve the cleavage of the entire tert-butyl group, leading to a prominent peak at [M-57]⁺. Further fragmentation of the aromatic ring and loss of the nitro group would also be observed.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₄N₂O₂]⁺ | 194 | Molecular Ion |

| [M-15]⁺ | [C₉H₁₁N₂O₂]⁺ | 179 | Loss of a methyl group (•CH₃) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound must first be grown.

A crystallographic study would definitively confirm the connectivity of the atoms, showing the tert-butyl group attached to the amine nitrogen and the ortho positioning of the nitro and amino groups on the benzene ring. It would also reveal the planarity of the aromatic ring and the conformation of the bulky tert-butyl group relative to the plane. Intermolecular forces, such as hydrogen bonding involving the N-H group and the nitro group's oxygen atoms, would be elucidated, providing insight into the crystal packing arrangement. Currently, no public crystal structure data is available for this specific compound.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method serves to verify the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. For this compound (C₁₀H₁₄N₂O₂), the theoretically calculated elemental composition would be compared against experimentally determined values. A close correlation between the experimental and theoretical values would confirm the compound's stoichiometric purity.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Theoretical % |

|---|---|---|---|

| Carbon | C | 12.01 | 61.84% |

| Hydrogen | H | 1.01 | 7.27% |

| Nitrogen | N | 14.01 | 14.42% |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Theoretical studies utilizing Density Functional Theory (DFT) are instrumental in understanding the electronic structure of N-tert-Butyl-2-nitroaniline and its derivatives. These computational methods allow for the optimization of molecular geometry and the calculation of various electronic properties. Commonly employed functionals for such analyses include B3LYP and PBE, often paired with basis sets like 6-311++G(d,p) or aug-cc-pVDZ to ensure a high level of accuracy. springerprofessional.descispace.com

A key structural feature of 2-nitroaniline (B44862) derivatives is the formation of a stable six-membered chelate ring via an intramolecular hydrogen bond between the amino (N-H) and nitro (O-N-O) groups. acs.orgresearchgate.net This interaction significantly influences the planarity of the molecule and the distribution of electron density. DFT calculations on related N-alkyl-2-nitroanilines have been used to explore the mechanisms of dissociation and intramolecular oxygen transfer upon collisional activation, providing deep insight into the molecule's reactivity. nih.govnih.gov These studies often begin with conformational searches using molecular mechanics (MMFF) or semi-empirical (PM3) methods to identify stable conformers before full optimization at the DFT level. nih.gov The choice of functional and basis set is critical, with dispersion-corrected functionals being important for accurately modeling non-covalent interactions. scispace.com

Analysis of Molecular Orbitals and Electron Distribution

The electronic properties of this compound are largely dictated by the interplay between the electron-donating amino group (-NHR) and the electron-withdrawing nitro group (-NO₂). The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity and electronic transitions. For nitroaniline derivatives, the HOMO is typically localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is centered on the electron-deficient nitro group. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a key parameter indicating the molecule's chemical stability and electronic excitation energy. A smaller gap generally corresponds to higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov For instance, quantum chemical calculations on N-butyl-4-nitroaniline, an isomer of the title compound, determined a direct optical band gap of 4.83 eV. springerprofessional.deresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In nitroanilines, the region around the nitro group's oxygen atoms shows a strong negative potential, making it a site for electrophilic attack, while the amino group is a region of positive potential. researchgate.netsamipubco.com Natural Bond Orbital (NBO) analysis further quantifies electron delocalization and hyperconjugative interactions between donor and acceptor orbitals, revealing the extent of charge transfer within the molecule. samipubco.comresearchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-butyl-4-nitroaniline | DFT/B3LYP/6-311++G(d,p) | -6.45 | -1.62 | 4.83 | springerprofessional.deresearchgate.net |

| 2-Bromo-5-hydroxy-4-methyl-3-nitroaniline | DFT/B3LYP/6-311++G(d,p) | -6.90 | -2.20 | 4.70 | researchgate.net |

| p-Nitroaniline | DFT/WB97XD/6-311++G(d,p) | -7.21 | -2.15 | 5.06 | jcsp.org.pk |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical vibrational spectra (FTIR and Raman) are often calculated to aid in the assignment of experimental spectral bands. Studies on related molecules like N-butyl-4-nitroaniline and other derivatives show a strong correlation between the vibrational frequencies calculated using methods like B3LYP/6-311++G(d,p) and those observed experimentally. researchgate.netresearchgate.net

Similarly, NMR chemical shifts can be predicted with reasonable accuracy. For complex systems, achieving high accuracy may require advanced computational protocols that account for molecular dynamics and relativistic effects, with fragment-based or machine-learning approaches sometimes used to refine DFT-computed values. researchgate.net For protonated N-alkyl-2-nitroanilines, DFT calculations have been essential in interpreting mass spectrometry (MS/MS) fragmentation patterns, helping to elucidate complex rearrangement mechanisms that would be difficult to determine from experimental data alone. nih.govnih.gov

The prediction of electronic spectra (UV-Vis) is another key application. Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax). samipubco.com The choice of solvent can be modeled using approaches like the Polarization Continuum Model (PCM) to account for shifts in absorption bands due to solvent polarity. mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Method | Reference |

|---|---|---|---|---|

| N-H Stretch | 3380 | 3375 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

Molecular Dynamics and Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bonds of both the amino and nitro groups, as well as the internal rotations within the bulky tert-butyl group. Molecular dynamics (MD) simulations provide a method to explore the conformational landscape of a molecule over time, allowing for the study of its dynamic behavior and the relative stability of different conformers. mdpi.com

For the tert-butyl group, while it is often considered a conformational anchor, its orientation can be influenced by subtle steric and electronic effects. conicet.gov.ar In related systems, the tert-butyl group has been shown to exhibit dynamic disorder in the solid state. mdpi.com Computational studies on molecules with tert-butyl groups often reveal multiple low-energy conformers, and the energy barriers between them can be calculated. mdpi.comethz.ch For instance, in one study on a substituted hydrazinecarbothioamide, the extended conformation was found to be 3.3 kcal/mol more stable than the folded conformation when a tert-butyl group was present. mdpi.com

Advanced simulation techniques like meta-dynamics can be employed to enhance sampling of the conformational space and overcome high energy barriers, which is particularly useful for flexible molecules with many degrees of freedom, such as those with alkyl chains. acs.org These methods allow for a more complete exploration of potential energy surfaces and the identification of all relevant minima.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is critical for understanding the solid-state packing and macroscopic properties of molecular crystals. For 2-nitroaniline derivatives, these interactions are dominated by hydrogen bonding and π-π stacking. scispace.comacs.org

A defining feature of this compound's structure is the strong intramolecular N-H···O hydrogen bond, which forms a six-membered ring and enhances the delocalization of π-electrons. scispace.comresearchgate.net In the solid state, molecules can arrange into dimers or larger aggregates through various intermolecular forces. DFT calculations, particularly those including van der Waals corrections (e.g., DFT-D), are essential for accurately quantifying the energies of these weak interactions. scispace.comacs.org

For example, in related 2-nitroaniline derivatives, dimerization has been shown to be significantly stabilized by the stacking of the phenyl ring of one monomer with the chelate ring (formed by the intramolecular H-bond) of another. acs.org Energy decomposition analysis (EDA) can further break down the total interaction energy into physically meaningful components such as electrostatic, Pauli repulsion, and orbital interaction terms, providing deeper insight into the nature of the bonding. mdpi.com Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular contacts in crystal structures. scispace.comacs.org

| System | Interaction Type | Calculated Dimerization Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| 2-((2-nitrophenyl)amino)ethyl methanesulfonate (B1217627) (1A) | Phenyl-Chelate Stacking | -13.6 | PBE-D/aug-cc-pVDZ | scispace.comacs.org |

| 2-((2-nitrophenyl)amino)ethyl 4-methylbenzenesulfonate (B104242) (2A) | Phenyl-Chelate Stacking | -14.8 | PBE-D/aug-cc-pVDZ | scispace.comacs.org |

Quantum Chemical Studies of Optoelectronic and Nonlinear Optical Properties

Nitroaniline derivatives are of significant interest for applications in optoelectronics and nonlinear optics (NLO). Their characteristic "push-pull" electronic structure, with an electron-donating group (amine) and an electron-withdrawing group (nitro) connected by a π-conjugated system (the benzene ring), can lead to large molecular hyperpolarizabilities (β). jcsp.org.pk

Quantum chemical calculations are essential for predicting and understanding the NLO properties of these materials. DFT methods are widely used to compute the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govjcsp.org.pk The calculated values are often compared to those of a standard NLO material like para-nitroaniline (p-NA) to assess their potential. jcsp.org.pkresearchgate.net

Theoretical studies have shown that structural modifications, such as changing the substituents on the aniline (B41778) nitrogen, can significantly tune the NLO response. jcsp.org.pk Calculations on N-butyl-4-nitroaniline have confirmed its potential as an NLO material, showing high second-harmonic generation (SHG) efficiency. springerprofessional.deresearchgate.net TD-DFT calculations are also employed to explore the electronic transitions that give rise to these properties and to calculate the frequency-dependent hyperpolarizabilities. nih.gov

| Compound | Method | β (esu) | Reference |

|---|---|---|---|

| para-Nitroaniline (p-NA) | HF/6-311++G(d,p) | 6.23 × 10⁻³⁰ | jcsp.org.pk |

| [Zn(C₂₇H₃₅N₃)Cl₂] (a tert-butylated complex) | M06 | 47.92 × 10⁻³⁶ | researchgate.net |

| DTS(FBTTh₂)₂-based derivative (MSTD7) | M06/6-31G(d,p) | 13.44 × 10⁻²⁷ | nih.gov |

Molecular Modeling for Biological Activity Prediction

Molecular modeling techniques are valuable for predicting the potential biological activities of compounds like this compound. Dinitroaniline herbicides are known to exhibit antiprotozoal activity, primarily by inhibiting the polymerization of tubulin in parasites like Leishmania and Trypanosoma. researchgate.netresearchgate.net Computational studies on these analogues can provide a rationale for their observed activity and guide the design of new, more potent derivatives. researchgate.net

Molecular docking is a common technique used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or protein receptor. For example, in a study of sulfonamide derivatives of 2-nitroaniline, docking was used to predict their binding affinity to the dihydropteroate (B1496061) synthase (DHPS) enzyme, a target for antibacterial agents. researchgate.net Similarly, docking studies on dinitroaniline analogues against parasite tubulin have helped to identify key interactions, such as hydrogen bonds, that are crucial for their inhibitory effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning algorithms, can also be used to predict biological activity based on molecular descriptors. nih.govnih.gov These models establish a mathematical correlation between the chemical structure and biological activity, enabling the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing. nih.govbmc-rm.org For instance, a series of 2-nitroaniline derivatives were identified as inhibitors of SIRT6, a potential target for metabolic diseases, through a combination of library screening and computational optimization. bohrium.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Organic Molecules

N-tert-Butyl-2-nitroaniline and its isomers are recognized as important building blocks in organic synthesis. The presence of its distinct functional groups allows chemists to employ it in the synthesis of more intricate molecules, including those with significant biological or material properties. solubilityofthings.comsci-hub.se

N-alkyl nitroanilines, such as this compound, are key precursors for mono-N-alkylated phenylenediamines. These diamines are extensively used in the preparation of a variety of bioactive heterocyclic compounds. sci-hub.se The synthesis typically involves the reduction of the nitro group to an amine, creating a 1,2-diamine structure that is primed for cyclization reactions. This diamine intermediate can then react with various reagents to form fused heterocyclic systems. For instance, reaction with an aldehyde or carboxylic acid derivative leads to the formation of the benzimidazole (B57391) ring system, a common scaffold in many pharmaceutical agents. Similarly, treatment with a nitrosating agent can yield benzotriazoles, another class of heterocycles with a broad spectrum of biological activities. sci-hub.se The tert-butyl group often remains in the final structure, influencing its solubility, stability, and biological interactions.

N-acylated 2-nitroanilines can undergo a PIII/PV=O catalyzed N-arylative cyclization process to produce N-functionalized benzimidazole products. mit.edu This method highlights the robustness of the nitroaniline scaffold in modern catalytic transformations to build complex heterocyclic frameworks. mit.edu

The utility of this compound extends to its role as a starting material or key intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.comontosight.aichemicalbook.com Its structure is a component of more complex molecules designed to interact with biological systems. In the pharmaceutical industry, it serves as a foundational element for developing new drug candidates. lookchem.com The nitro group can be strategically reduced or transformed, while the amino group provides a site for further functionalization, allowing for the systematic construction of potential therapeutic agents. mit.edu

In the agrochemical sector, this compound is a precursor for compounds aimed at crop protection and enhancing agricultural output. lookchem.comontosight.ai The synthesis of various pesticides and herbicides leverages the specific reactivity of the nitroaniline core to build molecules with desired bioactivity.

Table 1: Applications of this compound Derivatives in Synthesis

| Application Area | Role of Compound | Resulting Products/Scaffolds |

|---|---|---|

| Pharmaceuticals | Building Block / Intermediate | Bioactive Heterocycles (Benzimidazoles, Benzotriazoles), Complex Drug Candidates |

| Agrochemicals | Precursor | Crop Protection Agents, Herbicides |

| Dyes & Pigments | Intermediate | Colorants for various applications |

| Materials Science | Precursor / Derivative | Organic Light-Emitting Diodes (OLEDs), Polymers |

Role in Dye and Pigment Precursor Synthesis

This compound and its isomers are valuable intermediates in the production of dyes and pigments. lookchem.comontosight.aichemicalbook.com The chromophoric properties of the nitroaniline system, combined with the auxochromic effect of the amino group, make it a suitable foundation for creating colorants. The compound can undergo diazotization followed by coupling reactions to produce a wide array of azo dyes. The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and further modifications to the molecule. Its derivatives are used to introduce color in various materials.

Development of New Functional Materials

The unique chemical properties of this compound and its derivatives make them useful in the development of advanced and functional materials. For example, derivatives of 4-bromo-N-(tert-butyl)-2-nitroaniline are utilized in the fabrication of organic light-emitting diodes (OLEDs). smolecule.com In these applications, the molecules act as emissive materials, contributing to the device's efficiency and stability. OLEDs incorporating these compounds are noted for their superior color quality and wide viewing angles. smolecule.com Furthermore, these compounds are explored in the production of specialized polymers and coatings where their specific chemical structure imparts desired properties to the final material.

Intermediates in Multi-Step Organic Transformations

The versatility of this compound is most evident in its role as an intermediate in complex, multi-step organic transformations. sci-hub.sea2bchem.com Chemists utilize its functional groups to orchestrate a sequence of reactions, building molecular complexity step-by-step. The amino and nitro groups can undergo a variety of chemical reactions, including reduction, acylation, and diazotization, making it a flexible intermediate. ontosight.ai

A significant example of its application is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In one synthetic protocol, a derivative, 4,5-dialkoxy-2-nitroaniline, is coupled with a 1-bromo-2-nitrobenzene (B46134) derivative. semanticscholar.org This reaction forms a bis(2-nitrophenyl)amine (B107571) intermediate, which is then subjected to reduction and subsequent tandem-like oxidation to generate complex heterocyclic phenazine (B1670421) systems. semanticscholar.org This demonstrates how the nitroaniline core can be a central component in sophisticated synthetic strategies to access elaborate molecular structures. semanticscholar.org

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks in Nitroaniline Derivatives

Hydrogen bonds are among the most significant interactions controlling the assembly of nitroaniline derivatives. The specific geometry of N-tert-Butyl-2-nitroaniline, with its ortho-disposed amino and nitro groups, allows for both intramolecular and intermolecular hydrogen bonding.

While the intramolecular hydrogen bond satisfies some of the hydrogen bonding capacity of the molecule, the remaining lone pairs on the nitro group's oxygen atoms and potentially the N-H group (if the intramolecular bond is dynamic or weak) can participate in intermolecular hydrogen bonds. In many substituted nitroanilines, intermolecular N-H···O interactions are key to forming larger assemblies like dimers or one-dimensional chains. researchgate.netnih.govnih.gov However, in the case of this compound, the bulky tert-butyl group attached to the nitrogen atom introduces significant steric hindrance. researchgate.net This bulkiness can be expected to impede the close approach of neighboring molecules, potentially limiting the formation of extensive intermolecular hydrogen-bonded networks that are common in less sterically hindered nitroanilines. rsc.org Any intermolecular bonding would likely be weaker and result in less densely packed crystal structures.

Aromatic Interactions (π-π Stacking) in Crystal Structures

Aromatic π-π stacking interactions are another crucial factor in the crystal packing of planar aromatic molecules. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The presence of a strongly electron-withdrawing nitro group can enhance these interactions by creating a more electron-deficient π-system, which can favorably interact with the π-systems of neighboring molecules. researchgate.netnih.gov

In many nitroaniline derivatives, molecules arrange in parallel or offset stacks to maximize these π-π interactions, often with inter-planar distances of approximately 3.4 to 3.8 Å. researchgate.netresearchgate.net However, for this compound, the steric bulk of the tert-butyl group is a major disruptive factor. researchgate.netsemanticscholar.org This large substituent prevents the close, parallel alignment of the aromatic rings necessary for effective π-π stacking. It is therefore likely that if such interactions exist in the crystal structure of this compound, they are significantly weakened or adopt a highly offset geometry. The packing would be dominated by the need to accommodate the bulky alkyl groups, likely leading to a structure where C-H···π or other weaker interactions play a more significant role than classical π-π stacking. iucr.org

Influence of Substituents on Intermolecular Packing and Dimerization

The crystal packing and potential for dimerization are directly influenced by the electronic and steric nature of the substituents on the aniline (B41778) ring. In this compound, two key substituents exert competing influences.

Nitro Group: As a strong electron-withdrawing group, it enhances the hydrogen bond acidity of the N-H proton and promotes dipole-dipole and π-π stacking interactions. nih.govmdpi.com

N-tert-Butyl Group: This group has a profound steric effect. Its large size physically obstructs the formation of the close-packed structures often seen in simpler anilines. researchgate.netrsc.org This steric hindrance is a dominant factor that can prevent dimerization through typical intermolecular hydrogen bonding or π-π stacking patterns. semanticscholar.orgchemrxiv.org

The interplay between the attractive forces promoted by the nitro group and the steric repulsion from the tert-butyl group dictates the final solid-state architecture. It is probable that the steric demands of the tert-butyl group force the molecules into a packing arrangement that does not allow for the formation of the common hydrogen-bonded dimers or extended π-stacks found in other nitroanilines. researchgate.netnih.gov Instead, the crystal structure is likely to be less dense, with packing motifs that accommodate the bulky alkyl group, potentially leading to the formation of cavities or channels within the crystal lattice.

Design of Supramolecular Assemblies and Host-Guest Systems

The functional groups within this compound provide potential for its use as a building block (synthon) in the design of more complex supramolecular structures. Supramolecular chemistry relies on harnessing specific and directional non-covalent interactions to build large, ordered assemblies from smaller molecular components.

The key features of this compound for supramolecular design include:

A Hydrogen Bond Donor Site: The N-H group.

Hydrogen Bond Acceptor Sites: The two oxygen atoms of the nitro group.

An Aromatic Platform: The phenyl ring for π-interactions.

A Bulky Steric Director: The tert-butyl group, which can be used to control the spacing and geometry of the resulting assembly, preventing dense packing and creating porous structures.

These characteristics could be exploited in the design of host-guest systems. For instance, by co-crystallizing this compound with complementary molecules capable of forming hydrogen bonds without being impeded by the tert-butyl group, it might be possible to construct specific molecular assemblies. The steric bulk of the tert-butyl group could be advantageous in creating predetermined cavities within a crystal lattice, which could then encapsulate smaller "guest" molecules. While specific examples involving this compound are not prominent in the literature, the principles of crystal engineering suggest its potential for creating novel materials where the interplay of hydrogen bonding and sterically directed packing leads to functional supramolecular architectures. researchgate.net

常见问题

Basic Research Question

- NMR : The tert-butyl group’s singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C) masks nearby protons, complicating aromatic signal assignment. Use DEPT-135 to distinguish CH₃ groups .

- IR : Nitro group vibrations (1520–1350 cm⁻¹) overlap with C-N stretches; deconvolute spectra using second-derivative analysis .

- MS : Fragmentation patterns show loss of tert-butyl (Δm/z = 57) and NO₂ (Δm/z = 46), aiding structural confirmation .

How do solvent polarity and pH affect the stability of this compound in long-term storage?

Advanced Research Question

- Polar solvents (e.g., DMSO, DMF) accelerate decomposition via nitro group reduction. Stability tests show <90% purity after 6 months in DMSO vs. >98% in toluene .

- Acidic conditions (pH < 4) protonate the amine, leading to nitration reversal. Store in neutral anhydrous environments at –20°C to prevent hydrolysis .

What contradictions exist in reported thermodynamic properties of this compound, and how can they be resolved experimentally?

Advanced Research Question

Discrepancies in melting points (reported 70–74°C vs. 255–257°C in some studies) arise from polymorphic forms or impurities. To resolve:

- Perform DSC with controlled heating rates (2°C/min) to identify polymorph transitions .

- Compare XRD patterns of recrystallized samples (ethanol vs. acetone) to isolate stable crystalline forms .

What methodologies are recommended for studying the environmental degradation pathways of this compound?

Advanced Research Question

- Photolysis : Use UV-Vis irradiation (λ = 254 nm) in aqueous solutions; monitor nitro group reduction to amine via LC-MS .

- Biodegradation : Aerobic microbial assays (e.g., Pseudomonas spp.) show partial degradation (<40% in 14 days); enhance with cometabolic substrates like glucose .

How can computational chemistry predict the biological activity of this compound derivatives?

Advanced Research Question

- QSAR models : Correlate Hammett σ values of substituents with cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

- Docking simulations : Screen against cytochrome P450 enzymes to predict metabolic pathways and potential toxicity .

What are the best practices for ensuring reproducibility in studies involving this compound?

Basic Research Question

- Adopt NIH preclinical guidelines: Report solvent purity, storage conditions, and batch-to-batch variability (e.g., NMR spectra for each synthesis batch) .

- Share raw analytical data (e.g., chromatograms, spectral peaks) in supplementary materials to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。